molecular formula C9H7BrF3NO3 B15157098 Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate

Cat. No.: B15157098
M. Wt: 314.06 g/mol
InChI Key: QIHXJYVRPKBKHN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H7BrF3NO3 and a molecular weight of 314.06 g/mol . This compound is known for its unique structure, which includes a bromine atom, a methoxy group, and a trifluoromethyl group attached to a picolinate core. It is primarily used in research and industrial applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to changes in the activity of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both a methoxy and a trifluoromethyl group on the picolinate core. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it valuable for specific applications in research and industry .

Biological Activity

Methyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound that has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C1H1BrC1H1F3N\text{C}_1\text{H}_1\text{Br}\text{C}_1\text{H}_1\text{F}_3\text{N}

This structure incorporates various functional groups that influence its biological properties.

Biological Activity Overview

This compound has been studied for its potential use in treating respiratory disorders, including cystic fibrosis and chronic obstructive pulmonary disease (COPD). The compound is noted for its ability to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a crucial protein for ion transport in epithelial cells.

The proposed mechanism involves the restoration or enhancement of CFTR function, which is often impaired in patients with cystic fibrosis. The compound acts as a modulator, improving chloride ion transport across cell membranes, thereby alleviating symptoms associated with respiratory conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its efficacy and minimizing toxicity.

Key Findings from SAR Studies

  • Bromine Substitution : The presence of bromine at the 3-position enhances biological activity, likely due to improved binding affinity to target proteins.
  • Methoxy Group : The methoxy group at the 6-position contributes to lipophilicity, facilitating membrane penetration.
  • Trifluoromethyl Group : This group significantly affects the electronic properties of the molecule, enhancing its interaction with biological targets .

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • Respiratory Disorders : In vitro studies demonstrated that this compound could restore CFTR function in cell cultures derived from cystic fibrosis patients. The results indicated a significant increase in chloride ion transport compared to untreated controls.
  • Antibacterial Activity : Preliminary data suggest that derivatives of this compound exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibacterial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CFTR ModulationEnhanced chloride transport
AntibacterialActivity against MRSA
Respiratory ImprovementAlleviation of symptoms in CF models

Properties

Molecular Formula

C9H7BrF3NO3

Molecular Weight

314.06 g/mol

IUPAC Name

methyl 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H7BrF3NO3/c1-16-7-4(9(11,12)13)3-5(10)6(14-7)8(15)17-2/h3H,1-2H3

InChI Key

QIHXJYVRPKBKHN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(F)(F)F)Br)C(=O)OC

Origin of Product

United States

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